

Cytochalasin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin H is a potent, cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites.[1] It is a powerful inhibitor of actin polymerization, a fundamental cellular process, which underlies its significant biological activities, including anti-angiogenic and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Cytochalasin H**. Detailed experimental protocols for key assays and a visualization of its implicated signaling pathway are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Cytochalasin H is a macrocyclic compound featuring a highly substituted perhydroisoindolone ring system. Its complex structure is fundamental to its biological function, particularly its interaction with actin filaments.

Table 1: Chemical Identifiers and Properties of Cytochalasin H



Property	Value	Source	
IUPAC Name	[(2R,3E,5S,7S,9E,11R,12S,14 S,15R,16S)-16-benzyl-5,12- dihydroxy-5,7,14-trimethyl-13- methylidene-18-oxo-17- azatricyclo[9.7.0.0¹¹¹⁵]octadeca -3,9-dien-2-yl] acetate	[2]	
Molecular Formula	СзоНз9NО5	[2]	
Molecular Weight	493.6 g/mol	[2]	
CAS Number	53760-19-3	[2]	
Appearance	White lyophilisate or long needles	[3][4]	
Melting Point	252-258 °C	[3]	
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol, and Chloroform (10 mg/mL)	[3][5][6]	
Storage	Store at -20°C	[6]	

Table 2: Spectral Data of Cytochalasin H

Spectral Data Type	Key Features and Observations	Source	
¹ H NMR	Spectra available for structural elucidation.	[7][8]	
¹³ C NMR	Spectra available for structural confirmation.	[7]	
Mass Spectrometry (MS)	Mass spectrum available for molecular weight determination and fragmentation analysis.	[7]	



Biological Activity and Mechanism of Action

The primary mechanism of action of **Cytochalasin H** is its ability to disrupt actin polymerization. It binds to the barbed (plus) ends of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[1] This interference with the actin cytoskeleton leads to a cascade of cellular effects.

Anti-Angiogenic Activity

Cytochalasin H has demonstrated significant anti-angiogenic properties both in vitro and in vivo.[4][9] It inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.

Table 3: In Vitro Anti-Angiogenic Effects of Cytochalasin H on HUVECs

Treatment	Concentration (μΜ)	Inhibition of Microtubule Formation (%)	VEGF Protein Production (pg/mL)
Control	0	0	(baseline)
Cytochalasin H	0.78	Significant inhibition observed	-
Cytochalasin H	1.56	Further significant inhibition	-
Cytochalasin H	3.13	Strong inhibition	-
Cytochalasin H	6.25	Potent inhibition	Significant reduction
Cytochalasin H	12.5	-	Further significant reduction
Cytochalasin H	25	-	Strong reduction

Data adapted from studies on A549 and H460 NSCLC cells, where conditioned media was used to treat HUVECs.[9]

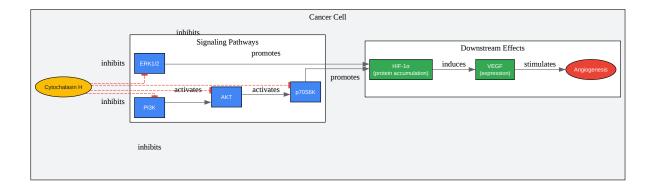
Anti-Tumor Activity



The disruption of the actin cytoskeleton by **Cytochalasin H** also imparts it with anti-tumor properties. It can induce apoptosis (programmed cell death) and inhibit the migration of cancer cells.[9] In vivo studies have shown that **Cytochalasin H** can significantly reduce tumor growth. [4]

Signaling Pathway

Recent studies have elucidated the molecular pathways through which **Cytochalasin H** exerts its anti-angiogenic effects. It has been shown to suppress the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the expression of Vascular Endothelial Growth Factor (VEGF) by inhibiting the PI3K/AKT/p70S6K and ERK1/2 signaling pathways in non-small cell lung cancer cells.[9][10]



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Cytochalasin H Signaling Pathway

Experimental Protocols



The following are detailed methodologies for key experiments used to characterize the biological activity of **Cytochalasin H**.

Cell Culture and Treatment

- Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), A549 (non-small cell lung cancer), and H460 (non-small cell lung cancer) cells.
- Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cytochalasin H Preparation: A stock solution of Cytochalasin H is prepared in DMSO and diluted to the desired concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

HUVEC Tube Formation Assay (In Vitro Angiogenesis)

- Plate Preparation: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
- Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
- Treatment: Treat the cells with conditioned medium from cancer cells previously exposed to varying concentrations of **Cytochalasin H**.
- Incubation: Incubate the plate at 37°C for 6-8 hours.
- Analysis: Observe and photograph the formation of capillary-like structures (tubes) under a microscope. Quantify the total tube length using image analysis software.

Western Blot Analysis

- Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.



- SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20
 (TBST) for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, p-AKT, p-p70S6K, p-ERK1/2, and β-actin as a loading control) overnight at 4°C.
- · Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

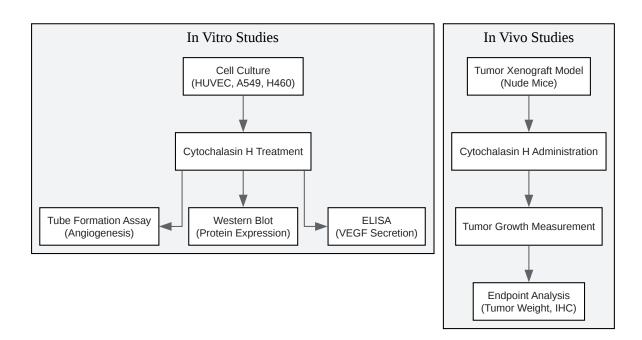
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

- Sample Collection: Collect the conditioned medium from treated and control cancer cell cultures.
- Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the human VEGF ELISA kit. This typically involves adding the samples to a microplate precoated with an anti-VEGF antibody, followed by the addition of a detection antibody and a substrate solution.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Quantification: Determine the concentration of VEGF in the samples by comparing the absorbance to a standard curve.

In Vivo Tumor Xenograft Model



- Animal Model: Use athymic nude mice.
- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 or H460) into the flank of the mice.
- Treatment: Once tumors are established, randomly assign mice to treatment and control groups. Administer **Cytochalasin H** (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α and VEGF).[9]



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General Experimental Workflow



Conclusion

Cytochalasin H is a multifaceted compound with significant potential in cancer research and drug development. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton, and its demonstrated anti-angiogenic and anti-tumor activities make it a valuable tool for studying cellular processes and a promising lead for novel therapeutic strategies. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this potent mycotoxin.

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